molecular formula C23H19N3O2 B14110102 N-(2,3-dihydro-1H-inden-5-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide

Cat. No.: B14110102
M. Wt: 369.4 g/mol
InChI Key: FYNWWGYKTRBDMI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indene moiety with a dibenzodiazepine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the indene moiety: This can be achieved through cyclization reactions involving suitable precursors.

    Construction of the dibenzodiazepine core: This step often involves the use of condensation reactions between appropriate aromatic amines and carbonyl compounds.

    Coupling of the indene and dibenzodiazepine units: This final step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide is unique due to its combination of the indene and dibenzodiazepine structures. This dual functionality may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide

InChI

InChI=1S/C23H19N3O2/c27-22(24-17-10-8-14-4-3-5-15(14)12-17)16-9-11-20-21(13-16)26-23(28)18-6-1-2-7-19(18)25-20/h1-2,6-13,25H,3-5H2,(H,24,27)(H,26,28)

InChI Key

FYNWWGYKTRBDMI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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